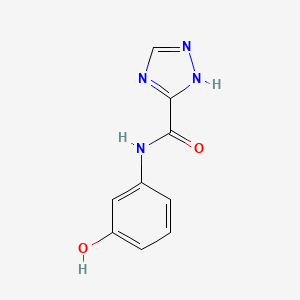
N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as HTCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HTCA is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. Specifically, N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit a range of other biochemical and physiological effects. For example, N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potent antiproliferative effects, which make it a promising candidate for use in cancer research. However, there are also limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several areas of future research that could be explored with regard to N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is the development of more efficient synthesis methods for N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, which could make it more accessible for use in research. Additionally, further studies could be conducted to explore the potential applications of N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 3-amino phenol with 1,2,4-triazole-3-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain pure N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a potential anticancer agent. Studies have shown that N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-3-1-2-6(4-7)12-9(15)8-10-5-11-13-8/h1-5,14H,(H,12,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPOHCPKSXQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B5867921.png)
![2-ethyl-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B5867928.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)
![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)

![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)


![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)